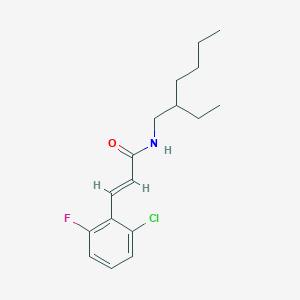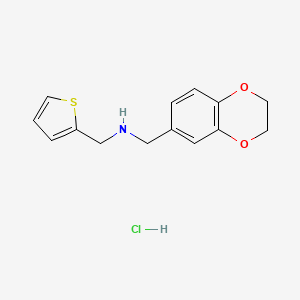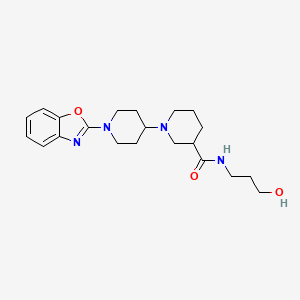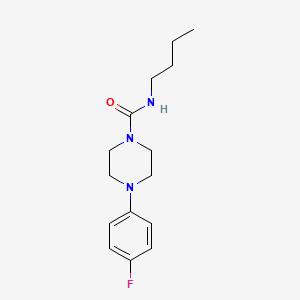![molecular formula C18H19N3O5 B5284582 [(Z)-[1-amino-2-(4-nitrophenyl)ethylidene]amino] 2-phenoxybutanoate](/img/structure/B5284582.png)
[(Z)-[1-amino-2-(4-nitrophenyl)ethylidene]amino] 2-phenoxybutanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[(Z)-[1-amino-2-(4-nitrophenyl)ethylidene]amino] 2-phenoxybutanoate is a complex organic compound characterized by its unique structural features. This compound contains an amino group, a nitrophenyl group, and a phenoxybutanoate moiety, making it a subject of interest in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [(Z)-[1-amino-2-(4-nitrophenyl)ethylidene]amino] 2-phenoxybutanoate typically involves multi-step organic reactions. The initial step often includes the formation of the amino-2-(4-nitrophenyl)ethylidene intermediate, followed by its reaction with 2-phenoxybutanoic acid under specific conditions to yield the final product. Common reagents used in these reactions include strong acids or bases, organic solvents, and catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems are often employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
[(Z)-[1-amino-2-(4-nitrophenyl)ethylidene]amino] 2-phenoxybutanoate undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Conditions involving nucleophiles like halides or amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can lead to various substituted phenoxybutanoates.
科学的研究の応用
[(Z)-[1-amino-2-(4-nitrophenyl)ethylidene]amino] 2-phenoxybutanoate has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications due to its unique structural features.
Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of complex organic compounds.
作用機序
The mechanism of action of [(Z)-[1-amino-2-(4-nitrophenyl)ethylidene]amino] 2-phenoxybutanoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
Dichloroaniline: An aniline derivative with two chlorine atoms, used in the production of dyes and herbicides.
Bromomethyl methyl ether: A compound used in organic synthesis and as an intermediate in the production of various chemicals.
Uniqueness
[(Z)-[1-amino-2-(4-nitrophenyl)ethylidene]amino] 2-phenoxybutanoate is unique due to its combination of functional groups, which confer distinct chemical and biological properties. Its structural complexity allows for diverse applications and makes it a valuable compound in research and industry.
特性
IUPAC Name |
[(Z)-[1-amino-2-(4-nitrophenyl)ethylidene]amino] 2-phenoxybutanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O5/c1-2-16(25-15-6-4-3-5-7-15)18(22)26-20-17(19)12-13-8-10-14(11-9-13)21(23)24/h3-11,16H,2,12H2,1H3,(H2,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAFLPVSEMJZGNO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)ON=C(CC1=CC=C(C=C1)[N+](=O)[O-])N)OC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(C(=O)O/N=C(/CC1=CC=C(C=C1)[N+](=O)[O-])\N)OC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(2R,3R,6R)-3-(3-methoxyphenyl)-1,5-diazatricyclo[5.2.2.02,6]undecan-5-yl]-2-(5-methylpyrazol-1-yl)ethanone](/img/structure/B5284505.png)

![ethyl 4-[(9-ethyl-9H-carbazol-3-yl)methyl]-1-piperazinecarboxylate](/img/structure/B5284521.png)



![1-propyl-1'-[2-(1H-1,2,4-triazol-1-yl)benzyl]-1H,1'H-2,2'-biimidazole](/img/structure/B5284561.png)
![2-{3-[4-(2-fluorophenyl)-1-piperazinyl]-1-piperidinyl}-N-methylacetamide dihydrochloride](/img/structure/B5284578.png)

![1-methyl-1'-[(1-methyl-1H-indol-4-yl)carbonyl]spiro[indole-3,4'-piperidin]-2(1H)-one](/img/structure/B5284593.png)
![3-Amino-9H-indeno[1,2-E][1,2,4]triazin-9-one](/img/structure/B5284600.png)
![2-(1,3-benzothiazol-2-yl)-3-[3-methoxy-4-(2-propyn-1-yloxy)phenyl]acrylonitrile](/img/structure/B5284601.png)
![3-(1-{[2-(1-pyrrolidinylmethyl)-1,3-thiazol-5-yl]carbonyl}-3-azetidinyl)pyridine](/img/structure/B5284608.png)
